molecular formula C19H17F3N4O2S B2422094 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034347-18-5

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2422094
CAS No.: 2034347-18-5
M. Wt: 422.43
InChI Key: GUQCYRCENWPUMP-UHFFFAOYSA-N
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Description

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazolopyridine moiety, a piperidine ring, and a trifluoromethoxy group attached to a benzamide core. Such compounds are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thioamides under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.

    Coupling Reactions: The thiazolopyridine and piperidine intermediates are then coupled with 2-(trifluoromethoxy)benzoic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiazolopyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-methoxybenzamide
  • N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-chlorobenzamide

Uniqueness

The presence of the trifluoromethoxy group in N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c20-19(21,22)28-15-6-2-1-4-13(15)16(27)24-12-7-10-26(11-8-12)18-25-14-5-3-9-23-17(14)29-18/h1-6,9,12H,7-8,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQCYRCENWPUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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